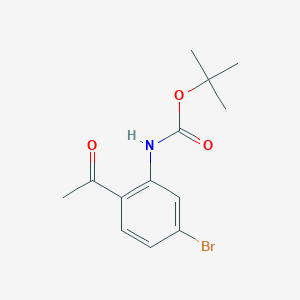

Tert-butyl2-acetyl-5-bromophenylcarbamate

Description

Significance of Carbamate (B1207046) Scaffolds in Modern Organic Synthesis Research

Carbamate scaffolds, particularly tert-butyl carbamates (Boc), are of fundamental importance in modern organic synthesis. The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its straightforward removal under acidic conditions. Phenylcarbamates, in particular, are noted for their stability, allowing for large-scale preparation of synthons that can be isolated and purified using standard techniques like flash chromatography. nih.gov

Beyond protection, the carbamate moiety is a key structural element in medicinal chemistry. It is recognized for its chemical and proteolytic stability and its ability to act as a peptide bond surrogate, which can enhance a molecule's ability to permeate cell membranes. mdpi.com Furthermore, phenylcarbamates are valuable precursors for the synthesis of other important functional groups, such as ureas and oxazolidinones, expanding their utility in the creation of diverse molecular architectures. nih.gov The reactivity of the carbamate can be tuned, making it a versatile tool for chemists in constructing complex molecules. nih.gov

Contextualization of Halogenated and Acetylated Carbamate Derivatives

The introduction of halogen and acetyl groups onto a phenylcarbamate scaffold significantly enhances its synthetic potential. Halogenated derivatives, especially those containing bromine or iodine, are highly valued as intermediates in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the elaboration of the aromatic core, enabling the synthesis of a vast library of complex molecules from a single halogenated precursor.

Acetylated derivatives also offer unique synthetic advantages. The acetyl group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, it is a versatile functional group that can be chemically modified. For instance, the ketone of the acetyl group can be reduced to a secondary alcohol, as demonstrated in the synthesis of the related compound tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. researchgate.net This alcohol can then be used in further transformations, such as esterifications or substitutions, adding another layer of synthetic utility. The placement of the acetyl group, often ortho to the carbamate, can also influence the regioselectivity of subsequent reactions through steric or electronic directing effects.

Rationale for Comprehensive Research on Tert-butyl 2-acetyl-5-bromophenylcarbamate

The rationale for focused research on Tert-butyl 2-acetyl-5-bromophenylcarbamate stems from its identity as a trifunctional synthetic building block. This single molecule combines three synthetically valuable features:

A Stable Protecting Group: The tert-butyl carbamate (Boc) group provides robust protection for the aniline (B41778) nitrogen, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine.

A Handle for Cross-Coupling: The bromine atom at the 5-position makes the molecule an ideal substrate for palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or vinyl substituents.

A Modifiable Functional Group: The acetyl group at the 2-position serves as a point for further chemical diversification. It can be reduced, oxidized, or used in condensation reactions to build more complex side chains.

This strategic combination of functional groups makes Tert-butyl 2-acetyl-5-bromophenylcarbamate a highly versatile intermediate for constructing complex molecular scaffolds, particularly those of interest in medicinal chemistry and materials science. Its structure allows for a systematic and divergent approach to synthesis, where a common core can be elaborated into a wide array of derivatives for screening and development.

Overview of Key Research Areas Pertaining to Tert-butyl 2-acetyl-5-bromophenylcarbamate

Given its molecular architecture, research pertaining to Tert-butyl 2-acetyl-5-bromophenylcarbamate is primarily centered on its application in organic synthesis. Key areas of investigation include:

Use as a Synthetic Intermediate: The principal research focus is its utilization as a building block for the synthesis of more complex molecules. It serves as a precursor for compounds where substitution is desired at both the 2- and 5-positions of an aniline-derived ring system.

Exploration of Cross-Coupling Reactions: A significant area of study involves its performance in various cross-coupling protocols. Research would aim to optimize reaction conditions for coupling different partners (boronic acids, stannanes, amines, etc.) to the C-Br bond, expanding the library of accessible compounds.

Functional Group Interconversion: Research is directed at the chemical manipulation of the acetyl group. This includes stereoselective reductions to chiral alcohols, conversion to other functional groups, and its use as a directing group for subsequent reactions on the aromatic ring.

Development of Molecular Libraries: The compound is an ideal starting material for the creation of libraries of novel compounds for drug discovery and materials science. By systematically varying the substituents introduced via the bromine and acetyl groups, researchers can explore structure-activity relationships in a targeted manner.

Chemical Compound Data

| Property | Value |

| IUPAC Name | tert-butyl N-(2-acetyl-5-bromophenyl)carbamate chemicalregister.com |

| CAS Number | 1824285-78-0 chemicalregister.com |

| Molecular Formula | C13H16BrNO3 chemicalregister.com |

| Molecular Weight | 314.17 g/mol chemicalregister.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H16BrNO3 |

|---|---|

Molecular Weight |

314.17 g/mol |

IUPAC Name |

tert-butyl N-(2-acetyl-5-bromophenyl)carbamate |

InChI |

InChI=1S/C13H16BrNO3/c1-8(16)10-6-5-9(14)7-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |

InChI Key |

PPWYNIALRAQDKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Acetyl 5 Bromophenylcarbamate

Strategic Approaches to Carbamate (B1207046) Formation

The formation of the carbamate functional group is a pivotal step in the synthesis of Tert-butyl 2-acetyl-5-bromophenylcarbamate. This is typically achieved through the protection of an amino group on a precursor molecule.

Utility of Activated Carbonate Reagents in Carbamate Synthesis

The most common and efficient method for the formation of a tert-butyl carbamate (Boc) is through the reaction of an amine with an activated carbonate reagent. Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most widely used reagent for this purpose due to its high reactivity and the clean nature of the reaction, which produces benign byproducts. chemicalbook.comorgsyn.org The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dioxane and water. google.com The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.

Other activated carbonate reagents can also be employed. For instance, tert-butyl chloroformate, although less stable than Boc anhydride, can be used. orgsyn.org Additionally, methods involving the in-situ generation of the reactive species from tert-butanol and phosgene or its derivatives have been historically used, though the toxicity of these reagents makes them less favorable.

Precursor Design and Selection for N-Protection Strategies

If starting with 3-bromoaniline, the first step would be the N-protection to form tert-butyl (3-bromophenyl)carbamate. This precursor is commercially available or can be readily synthesized. achemblock.com The subsequent steps would then involve the introduction of the acetyl group.

Alternatively, starting with 2-amino-5-bromoacetophenone is a more direct route. This precursor already contains the desired acetyl and bromo functionalities in the correct positions. researchgate.netresearchgate.net The synthesis would then simply involve the N-protection of the amino group using di-tert-butyl dicarbonate to yield the final product. This latter approach is often preferred as it avoids potential challenges with regioselectivity in the subsequent acylation and bromination steps.

Table 1: Reagents for Carbamate Formation

| Reagent | Precursor | Typical Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Amine | Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/Water, Acetone/Water) |

Installation of the Acetyl Moiety

The introduction of the acetyl group onto the aromatic ring is a key transformation, typically achieved through an electrophilic aromatic substitution reaction.

Acylation Strategies on Aromatic Systems

The Friedel-Crafts acylation is the most prominent method for installing an acetyl group on an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). orgsyn.orgyoutube.com The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The reaction typically proceeds in a suitable solvent like carbon disulfide or dichloromethane.

An alternative "greener" approach involves the use of carboxylic acids as the acylating agent in the presence of a strong Brønsted acid or a combination of cyanuric chloride and AlCl₃. nih.govmdpi.com

Regioselectivity Considerations in Electrophilic Aromatic Acylation

When the precursor is tert-butyl (3-bromophenyl)carbamate, the regioselectivity of the Friedel-Crafts acylation is a critical consideration. The directing effects of the substituents on the aromatic ring will determine the position of the incoming acetyl group. The bromo substituent is a deactivating, ortho-, para-director. The N-Boc-amino group is a strongly activating, ortho-, para-director. In this case, the powerful ortho-, para-directing effect of the N-Boc-amino group would likely dominate, directing the acylation to the positions ortho and para to it. Acylation at the 2-position (ortho to the carbamate and meta to the bromine) would be sterically hindered. Therefore, acylation would be expected to occur primarily at the 4- and 6-positions. This makes achieving the desired 2-acetyl substitution challenging via this route. This regioselectivity issue is a significant drawback of starting with 3-bromoaniline.

Introduction of the Bromo Substituent

The final step in one of the potential synthetic routes is the introduction of the bromo substituent onto the aromatic ring. This is also achieved through an electrophilic aromatic substitution. A common and effective method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS) in a suitable solvent, which can offer good regioselectivity under mild conditions. nih.gov For less activated rings, a mixture of bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often employed.

When considering the bromination of the intermediate tert-butyl (2-acetylphenyl)carbamate, the directing effects of the existing substituents are paramount. The N-Boc-amino group is a strong ortho-, para-director, while the acetyl group is a meta-director. The powerful activating and ortho-, para-directing effect of the carbamate group would direct the incoming bromine to the position para to it, which is the 5-position. The acetyl group's meta-directing effect would also favor substitution at the 5-position. Therefore, the bromination of tert-butyl (2-acetylphenyl)carbamate is expected to be highly regioselective, yielding the desired 5-bromo isomer. Research has shown that the bromination of 2'-aminoacetophenone with pyridinium tribromide yields 2'-amino-5'-bromoacetophenone in good yield, supporting the feasibility of this step. researchgate.netresearchgate.net

Table 2: Common Brominating Agents for Aromatic Systems

| Reagent | Substrate Type | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Activated Aromatic Rings | Solvent (e.g., CCl₄, CH₃CN) |

| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Deactivated/Less Reactive Aromatic Rings | No solvent or inert solvent |

Table of Compounds

| Compound Name |

|---|

| Tert-butyl 2-acetyl-5-bromophenylcarbamate |

| Di-tert-butyl dicarbonate |

| tert-Butyl chloroformate |

| 3-Bromoaniline |

| 2-Amino-5-bromoacetophenone |

| tert-Butyl (3-bromophenyl)carbamate |

| Acetyl chloride |

| Acetic anhydride |

| Aluminum chloride |

| N-bromosuccinimide |

| Bromine |

| Iron(III) bromide |

| tert-Butyl (2-acetylphenyl)carbamate |

| Pyridinium tribromide |

| 2'-Aminoacetophenone |

Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic substitution is a fundamental reaction class used to functionalize aromatic rings. makingmolecules.commasterorganicchemistry.com The bromination of an aromatic compound like Tert-butyl 2-acetylphenylcarbamate involves the attack of the electron-rich benzene (B151609) ring on an electrophilic bromine species. The general mechanism proceeds in two principal steps:

Generation of the Electrophile : A strong bromine electrophile, often represented as "Br+", is generated. With molecular bromine (Br₂), this is typically achieved by using a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophilic species that can be attacked by the aromatic ring. masterorganicchemistry.com

Attack and Rearomatization : The π-electron system of the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scribd.com In the final step, a base (often the FeBr₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new bromine atom, restoring the ring's aromaticity and yielding the brominated product. makingmolecules.com

Alternative brominating agents include N-Bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, particularly in the presence of an acid catalyst. researchgate.net

Directed Bromination Techniques for Substituted Aromatic Rings

The position of bromination on the phenyl ring is not random but is dictated by the directing effects of the substituents already present. In the case of Tert-butyl 2-acetylphenylcarbamate, two groups influence the regioselectivity:

Tert-butyl...phenylcarbamate group (-NH-Boc) : The nitrogen atom's lone pair of electrons can be donated into the ring through resonance. This makes the carbamate group a powerful activating and ortho, para-directing substituent. makingmolecules.com It increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Acetyl group (-COCH₃) : This group is an electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. It deactivates the ring towards electrophilic substitution and is a meta-director. reddit.com

The final product, Tert-butyl 2-acetyl-5-bromophenylcarbamate, has the bromine atom at the position para to the strongly activating carbamate group and meta to the deactivating acetyl group. This outcome is a classic example of the directing influence of a powerful activating group dominating the regioselectivity of the reaction. scribd.com The steric hindrance from the bulky tert-butyl group may also favor substitution at the less hindered para position over the ortho positions.

Optimization of Reaction Conditions and Yields for Tert-butyl 2-acetyl-5-bromophenylcarbamate Synthesis

Achieving a high yield and purity of the target compound requires careful optimization of various reaction parameters. The synthesis is typically a multi-step process, starting with the protection of the amino group of 2'-aminoacetophenone, followed by the bromination step. researchgate.netscribd.com

Solvent Effects and Catalysis in Multi-step Synthesis

The choice of solvent and catalyst is critical in both the protection and bromination steps of the synthesis.

Solvent Effects : In electrophilic bromination, solvents like glacial acetic acid are commonly used as they can solvate the reactants and the intermediate arenium ion. scribd.com Chlorinated solvents such as dichloromethane are also employed. The polarity and solvating ability of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the bromination.

Catalysis : For brominations using molecular bromine, a Lewis acid catalyst is essential to activate the bromine. masterorganicchemistry.com The choice and amount of catalyst can significantly impact the reaction's efficiency. Insufficient catalyst may lead to a sluggish or incomplete reaction, while an excess can promote side reactions. In multi-step syntheses, biocatalysts like lipases are also being explored for their high selectivity in intermediate steps, such as the resolution of chiral intermediates. researchgate.netencyclopedia.pub

Below is a table illustrating how reaction conditions can be varied to optimize the yield of a generic electrophilic bromination of a substituted acetanilide, which is structurally related to the target compound's precursor.

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 85 |

| 2 | Br₂ | None | CH₂Cl₂ | 25 | <5 |

| 3 | NBS | H₂SO₄ | Acetic Acid | 25 | 90 |

| 4 | KBr / CAN | None | Ethanol/Water | 25 | 88 |

| 5 | Br₂ | FeBr₃ | Acetic Acid | 50 | 75 (minor byproducts) |

This table is illustrative and based on general principles of electrophilic bromination.

Scale-up Considerations in Laboratory Synthesis

Transitioning a synthesis from a small, analytical scale to a larger, preparative scale in the laboratory introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Thermal Management : Electrophilic bromination reactions are often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of undesired byproducts, such as di-brominated compounds, and pose significant safety risks. The use of ice baths, controlled (slow) addition of reagents, and careful monitoring of the internal temperature are crucial. youtube.com

Mixing and Reagent Addition : Ensuring the reaction mixture is homogeneous is vital for a consistent reaction. Inadequate stirring in larger flasks can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields.

Work-up and Purification : Isolating the product from a large-scale reaction mixture requires efficient methods. While chromatography may be suitable for small quantities, it is often impractical for larger amounts. Crystallization is the preferred method for purification on a larger scale, necessitating the selection of an appropriate recrystallization solvent to maximize yield and purity. scribd.comchegg.com

Green Chemistry Principles in Tert-butyl 2-acetyl-5-bromophenylcarbamate Synthesis Research

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Reagents : A primary goal is to avoid the use of elemental bromine, which is highly toxic, corrosive, and hazardous to handle. bookpi.orgresearchgate.net A greener approach involves the in situ generation of bromine from more benign sources. researchgate.net For example, the oxidation of bromide salts like sodium bromide (NaBr) or potassium bromide (KBr) with a suitable oxidant provides a safer alternative. organic-chemistry.orgresearchgate.net

Atom Economy and Oxidative Bromination : Traditional bromination with Br₂ has a maximum atom economy of 50% for the bromine, as one bromine atom is incorporated into the product and the other forms HBr as a byproduct. Oxidative bromination, which uses a catalytic amount of a bromide source (e.g., NaBr) with an oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen, significantly improves atom economy and reduces waste. acs.org

Environmentally Benign Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids can drastically reduce the environmental footprint of the synthesis. researchgate.netorganic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, further minimizing waste. rsc.org

Catalysis : The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. This includes not only Lewis acids for activating bromine but also exploring biocatalysis and other novel catalytic systems that can operate under milder conditions and with higher selectivity, reducing energy consumption and waste generation. nih.govmdpi.com

| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefit |

| Bromine Source | Liquid Br₂ | In situ generation from KBr + Oxidant (e.g., Oxone®) | Avoids handling of hazardous Br₂ organic-chemistry.org |

| Solvent | Glacial Acetic Acid, Dichloromethane | Ethanol, Water | Reduced toxicity and environmental impact organic-chemistry.org |

| Catalysis | Stoichiometric Lewis Acid | Recyclable catalysts, biocatalysis | Reduced waste, potential for milder conditions acs.orgnih.gov |

| Atom Economy | HBr byproduct | Oxidative bromination (e.g., HBr/O₂) | Higher efficiency, less waste acs.org |

By incorporating these principles, the synthesis of Tert-butyl 2-acetyl-5-bromophenylcarbamate can be aligned with the goals of sustainable chemical manufacturing.

Advanced Chemical Transformations and Reactivity Studies of Tert Butyl 2 Acetyl 5 Bromophenylcarbamate

Reactivity of the Aromatic Bromo Substituent

The bromine atom attached to the aromatic ring of tert-butyl 2-acetyl-5-bromophenylcarbamate serves as a versatile functional handle for a variety of advanced chemical transformations. Its reactivity is central to the structural modification of the molecule, primarily through transition metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. These reactions allow for the strategic introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwesleyan.edu For substrates like tert-butyl 2-acetyl-5-bromophenylcarbamate, the bromo substituent acts as an electrophilic partner, readily participating in the catalytic cycle with a palladium catalyst. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a nucleophilic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and yield. mdpi.com

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds by forming a carbon-carbon bond between an organoboron species and an organic halide. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. tcichemicals.comnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. tcichemicals.com For tert-butyl 2-acetyl-5-bromophenylcarbamate, the bromo substituent provides a reliable site for coupling with various aryl and heteroaryl boronic acids.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 89 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 80 | 78 |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. nih.govgelest.com The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free protocols have also been developed to avoid issues associated with homocoupling of the alkyne. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | 94 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | - | Cs₂CO₃ | DMSO | 80 | 86 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (4) | Et₃N | DMF | 50 | 88 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgacsgcipr.org This reaction has become a vital tool in organic synthesis, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wesleyan.eduwikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide variety of amines and aryl halides, including less reactive aryl chlorides. wikipedia.orgresearchgate.net The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 95 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 87 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 90 | 91 |

| 4 | tert-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-AmylOH | 100 | 84 |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. beilstein-journals.org This reaction is a key method for the synthesis of substituted olefins. beilstein-journals.org The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base. The reaction's regioselectivity and stereoselectivity are important considerations in its application.

Table 4: Examples of Heck Reaction

| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 88 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile (B52724) | 80 | 90 |

| 3 | 4-Fluorostyrene | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 82 |

| 4 | Allyl alcohol | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene/H₂O | 90 | 75 |

Magnesium-Halogen Exchange and Grignard Reagent Formation

Beyond palladium catalysis, the bromo substituent on the aromatic ring can be converted into a potent nucleophile through a magnesium-halogen exchange reaction to form a Grignard reagent. youtube.com This transformation is typically achieved by treating the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. youtube.com The resulting organomagnesium compound, tert-butyl 2-acetyl-5-(magnesiobromo)phenylcarbamate, is a strong base and nucleophile. It can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds, leading to the synthesis of alcohols, ketones, and carboxylic acids, respectively. youtube.comyoutube.com

Table 5: Reactions of the Derived Grignard Reagent with Electrophiles

| Entry | Electrophile | Product after Acidic Workup |

| 1 | CO₂ | 4-(tert-butoxycarbonylamino)-3-acetylbenzoic acid |

| 2 | Formaldehyde (CH₂O) | tert-butyl 2-acetyl-5-(hydroxymethyl)phenylcarbamate |

| 3 | Acetone | tert-butyl 2-acetyl-5-(2-hydroxypropan-2-yl)phenylcarbamate |

| 4 | Benzaldehyde | tert-butyl 2-acetyl-5-(hydroxy(phenyl)methyl)phenylcarbamate |

Nucleophilic Aromatic Substitution on Substituted Phenyl Systems

The presence of a bromine atom on the phenyl ring of Tert-butyl 2-acetyl-5-bromophenylcarbamate makes it a substrate for various cross-coupling reactions, which are modern analogues of classical nucleophilic aromatic substitution. The acetyl group, being electron-withdrawing, activates the ring system towards such transformations. While classical nucleophilic aromatic substitution (SNAr) typically requires strong activation and harsh conditions, palladium-catalyzed cross-coupling reactions offer milder and more versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Common transformations for aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, replacing the bromine. organic-chemistry.org

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. nih.gov

Ullmann Condensation: A copper-catalyzed reaction, typically with phenols, thiols, or amines, to form diaryl ethers, thioethers, or arylamines. youtube.com

Transformations Involving the Acetyl Carbonyl Group

The acetyl group's carbonyl moiety is a hub for a variety of chemical transformations, including reductions, condensations, and reactions involving the adjacent α-carbon.

The ketone of the acetyl group can be selectively reduced to a secondary alcohol or completely removed to form an alkane.

Reduction to Alcohol: The most common method for reducing a ketone to an alcohol is through the use of hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, readily converting ketones to secondary alcohols. youtube.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. For substrates where this reduction is slow, additives like cerium(III) chloride (Luche reduction) can be used with NaBH₄ to enhance reactivity. The product of this reaction on Tert-butyl 2-acetyl-5-bromophenylcarbamate would be Tert-butyl 5-bromo-2-(1-hydroxyethyl)phenylcarbamate.

| Starting Material | Reagent | Product |

| Tert-butyl 2-acetyl-5-bromophenylcarbamate | Sodium borohydride (NaBH₄) | Tert-butyl 5-bromo-2-(1-hydroxyethyl)phenylcarbamate |

Reduction to Alkane: Complete deoxygenation of the acetyl group to an ethyl group can be achieved under more forcing conditions. Classical methods include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The acidic conditions of the Clemmensen reduction would likely also cleave the acid-sensitive Boc protecting group.

The acetyl group can participate in base- or acid-catalyzed condensation reactions with other carbonyl compounds.

Aldol-type Reactions: In the presence of a base, the acetyl group can act as an enolate precursor, which can then attack an aldehyde or another ketone (the electrophile) to form a β-hydroxy ketone (an aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malonic esters, cyanoacetic esters) in the presence of a weak base like piperidine. masterorganicchemistry.comnih.govmdpi.com The reaction typically yields an α,β-unsaturated product after dehydration. nih.gov

While these reactions are fundamental transformations for ketones, specific examples employing Tert-butyl 2-acetyl-5-bromophenylcarbamate as the ketone component are not prominently featured in scientific literature.

The protons on the methyl carbon of the acetyl group are acidic (α-protons) and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles to install new functional groups at the α-position.

α-Alkylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide), would result in the formation of a new carbon-carbon bond at the α-carbon.

α-Halogenation: Enolates react rapidly with halogens (Cl₂, Br₂, I₂) to produce α-halo ketones.

These functionalization strategies provide a pathway to more complex derivatives, though documented applications specifically for Tert-butyl 2-acetyl-5-bromophenylcarbamate are scarce.

Modifications and Cleavage of the tert-Butyl Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The cleavage of the Boc group is most commonly achieved using strong acids. vulcanchem.com The reaction is highly efficient and proceeds under mild conditions, often at room temperature. cymitquimica.com

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carbamate by the acid. organic-chemistry.orgnih.gov

Cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl carbocation and a carbamic acid intermediate. vulcanchem.comorganic-chemistry.org

The tert-butyl cation is typically scavenged by a nucleophile, or it can eliminate a proton to form isobutylene (B52900) gas. organic-chemistry.orgnih.gov

The carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine. organic-chemistry.org

Under the acidic conditions, the resulting amine is protonated to form its corresponding ammonium salt.

A variety of acidic reagents can be employed for this transformation, allowing for tuning of the reaction conditions based on the sensitivity of other functional groups present in the molecule.

| Reagent System | Typical Solvent | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Very common, fast, and efficient. TFA is volatile and easily removed. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | Also very common; the product is isolated as the hydrochloride salt. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder, environmentally benign option that offers good selectivity. cymitquimica.comnih.gov |

The deprotection of Tert-butyl 2-acetyl-5-bromophenylcarbamate under these conditions yields 1-(3-amino-4-bromophenyl)ethan-1-one.

Alternative Cleavage Methods for Carbamate Functionality

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various conditions and the relative ease of its removal. researchgate.net While cleavage is conventionally achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the presence of other acid-sensitive functional groups necessitates the exploration of milder, alternative deprotection strategies. researchgate.netreddit.com For a molecule like Tert-butyl 2-acetyl-5-bromophenylcarbamate, which contains an acetyl group and a halogenated aromatic ring, selective cleavage of the carbamate is crucial to avoid unwanted side reactions.

Several alternative methods have been developed that offer greater functional group tolerance. These can be broadly categorized into non-acidic or mildly acidic protocols.

Thermally-Induced Cleavage: The Boc group can be removed by heating, often in a high-boiling point solvent. While effective, the required high temperatures can be detrimental to complex molecules.

Lewis Acid-Catalyzed Deprotection: A variety of Lewis acids can catalyze the cleavage of Boc-carbamates. Reagents such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and trimethylsilyl (B98337) iodide (TMSI) have proven effective. organic-chemistry.org The reaction conditions for these methods are often milder than those employing strong Brønsted acids. For instance, TMSI in dichloromethane can achieve deprotection under neutral conditions, which is advantageous when acid-labile functionalities are present. reddit.com

Reductive Cleavage: In specific contexts, particularly with N-substituted aromatic amides that have been converted to tert-butyl acylcarbamates, reductive methods can be employed to cleave the acyl-N bond. rsc.org While this is not a direct cleavage of the N-Boc bond to release the free amine, it represents a transformation of the carbamate functionality under reductive conditions using agents like activated aluminum or sodium borohydride. rsc.org

Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the cleavage of tert-butyl carbamates, often accelerated by microwave irradiation. These conditions are considered relatively mild and can be suitable for substrates with sensitive groups.

A summary of selected alternative cleavage methods for Boc-carbamates is presented in the table below.

Table 1: Alternative Methods for Boc-Carbamate Cleavage

| Reagent/Condition | Solvent | Temperature | Comments |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Room Temp | Mild conditions, suitable for various amines. organic-chemistry.org |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp | Neutral conditions, useful for acid-sensitive substrates. reddit.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Mild Lewis acid catalyst. |

| Heating/Reflux | Various high-boiling solvents | High | Thermal deprotection, potential for side reactions. reddit.com |

| TBAF | THF | Room Temp | Mild method using a fluoride source. organic-chemistry.org |

| 2-Mercaptoethanol/K₃PO₄ | DMA | 75 °C | Nucleophilic deprotection for Cbz, Alloc, and methyl carbamates. organic-chemistry.org |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | Room Temp | "Green" method with short reaction times. mdpi.com |

Investigations into the Reactivity of the Carbamate Nitrogen Atom

The nitrogen atom within a carbamate functionality, such as that in Tert-butyl 2-acetyl-5-bromophenylcarbamate, is generally considered to be significantly less nucleophilic than a corresponding amine. This reduced reactivity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group (nN → π*C=O resonance). nih.gov This resonance stabilization is fundamental to the role of the Boc group as an effective protecting group, rendering the nitrogen resistant to many nucleophilic and basic reaction conditions. researchgate.net

Despite this inherent stability, the carbamate nitrogen can be induced to react under specific conditions.

N-Alkylation and N-Acylation: Direct alkylation or acylation of the carbamate nitrogen is challenging but not impossible. Such reactions typically require strong bases to deprotonate the N-H bond, generating a carbamate anion which is a more potent nucleophile. Subsequent reaction with a highly reactive electrophile, such as a primary alkyl halide or an acyl chloride, can then lead to the corresponding N-substituted product. However, the steric hindrance from the bulky tert-butyl group can impede this approach.

Formation of Isocyanate Intermediates: Under strongly basic conditions, it is proposed that Boc-carbamates can undergo deprotonation at the nitrogen, followed by the elimination of the tert-butoxide anion. researchgate.net This process generates a highly reactive isocyanate intermediate. This intermediate can then be trapped by various nucleophiles. For example, reaction with amines would yield ureas, while reaction with alcohols would produce different carbamates. This pathway represents a significant transformation of the carbamate group rather than a simple substitution at the nitrogen atom. researchgate.net

Reactivity in Cross-Coupling Reactions: Recent studies have shown that the N-C(O) bond of certain amides and carbamates can be activated for cross-coupling reactions. Specifically, N-acyl-tert-butyl-carbamates have been shown to possess a "twisted" amide bond, which disrupts the typical resonance stabilization. nih.gov This ground-state distortion makes the N-C(O) bond more susceptible to cleavage and participation in transition-metal-catalyzed cross-coupling reactions. While this has been primarily explored for N-acyl derivatives, it opens up potential avenues for novel transformations involving the carbamate nitrogen of Tert-butyl 2-acetyl-5-bromophenylcarbamate, should it be further functionalized at the nitrogen atom.

Table 2: Potential Reactivity Pathways of the Carbamate Nitrogen

| Reaction Type | Conditions | Intermediate/Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Strong base (e.g., NaH), followed by R-X | N-Alkyl carbamate | Challenging due to low nucleophilicity and steric hindrance. |

| N-Acylation | Strong base, followed by RCOCl | N-Acyl carbamate (Imide) | Product is a twisted amide, potentially useful in cross-coupling. nih.gov |

| Isocyanate Formation | Strong base (e.g., t-BuOK) | Isocyanate | Highly reactive intermediate, can be trapped by nucleophiles. researchgate.net |

Chemo- and Regioselectivity in Reactions of Tert-butyl 2-acetyl-5-bromophenylcarbamate

The chemo- and regioselectivity of reactions involving Tert-butyl 2-acetyl-5-bromophenylcarbamate are dictated by the electronic and steric properties of the three substituents on the aromatic ring: the tert-butylcarbamate group (-NHBoc), the acetyl group (-COCH₃), and the bromine atom (-Br).

Directing Effects of Substituents in Electrophilic Aromatic Substitution (EAS):

-NHBoc group: The carbamate nitrogen has a lone pair of electrons that can be donated to the aromatic ring through resonance. This makes the -NHBoc group a strongly activating, ortho-, para-directing substituent. libretexts.org The activating effect is somewhat attenuated compared to a free amino group (-NH₂) because the lone pair also participates in resonance with the carbonyl group of the carbamate. libretexts.org

Acetyl group (-COCH₃): This is a meta-directing and deactivating group. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring and making it less susceptible to electrophilic attack.

Bromine atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance to stabilize the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. libretexts.org

Predicted Regioselectivity: In an electrophilic aromatic substitution reaction on Tert-butyl 2-acetyl-5-bromophenylcarbamate, the outcome is determined by the interplay of these directing effects. The available positions for substitution are C-3, C-4, and C-6.

Position C-6: This position is ortho to the strongly activating -NHBoc group and meta to the deactivating acetyl group.

Position C-4: This position is para to the activating -NHBoc group and ortho to the deactivating acetyl group.

Position C-3: This position is meta to the activating -NHBoc group and ortho to the deactivating acetyl group.

The -NHBoc group is the most powerful activating group on the ring and will therefore be the dominant directing group. libretexts.org It strongly favors substitution at its ortho (C-6) and para (C-4) positions. The acetyl group directs to the meta positions (C-3 and C-6), while the bromine atom directs to its ortho positions (C-4 and C-6).

Therefore, there is a consensus among the directing groups for substitution to occur at positions C-4 and C-6. The acetyl group deactivates the ring, making the reaction slower than for benzene (B151609), but the powerful activating effect of the -NHBoc group will likely overcome this. libretexts.org Steric hindrance from the bulky -NHBoc group might slightly disfavor substitution at the ortho position (C-6) compared to the para position (C-4), potentially making the C-4 substituted product the major isomer.

Chemoselectivity: The term chemoselectivity refers to the preferential reaction of one functional group over another. In Tert-butyl 2-acetyl-5-bromophenylcarbamate, potential reactions could occur at the aromatic ring (EAS), the acetyl group (e.g., reduction, oxidation), the bromine atom (e.g., nucleophilic aromatic substitution, cross-coupling), or the carbamate itself (cleavage). The choice of reagents and reaction conditions will determine the chemoselective outcome. For example, using a strong acid at room temperature would likely favor the chemoselective cleavage of the Boc group, while reaction with an electrophile like Br₂ in the presence of a Lewis acid would likely result in electrophilic aromatic substitution on the ring. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) would be expected to occur chemoselectively at the C-Br bond.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHBoc | C-1 | Activating, Resonance Donor (+R) | Ortho, Para (to C-6, C-4) |

| -COCH₃ | C-2 | Deactivating, Inductive & Resonance Withdrawing (-I, -R) | Meta (to C-6, C-4) |

| -Br | C-5 | Deactivating, Inductive Withdrawing (-I), Resonance Donor (+R) | Ortho, Para (to C-6, C-4) |

| Predicted Major Products | Substitution at C-4 and C-6 |

Tert Butyl 2 Acetyl 5 Bromophenylcarbamate As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures via Derivatization

The strategic placement of functional groups on Tert-butyl 2-acetyl-5-bromophenylcarbamate allows for a variety of derivatization reactions, enabling the synthesis of more intricate molecules. The acetyl group provides a reactive handle for transformations such as cyclization reactions, which are fundamental in the formation of heterocyclic ring systems.

For instance, after the deprotection of the tert-butoxycarbonyl (Boc) group to reveal the free amine, the resulting 2-aminoacetophenone (B1585202) derivative can undergo intramolecular or intermolecular condensation reactions. These reactions are pivotal in forming key heterocyclic scaffolds that are prevalent in many biologically active compounds. The bromine atom on the phenyl ring also serves as a crucial functional group for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the extension of the molecular framework.

Role in Building Block Diversification for Organic Synthesis Research

Tert-butyl 2-acetyl-5-bromophenylcarbamate is a valuable starting material for the creation of diverse libraries of chemical compounds, a practice central to modern drug discovery and materials science. Its trifunctional nature—possessing a protected amine, a ketone, and a halogen—allows for selective and sequential modifications, leading to a wide array of structurally distinct molecules from a single precursor.

This process of building block diversification is often employed in parallel synthesis and combinatorial chemistry, where numerous related compounds are synthesized simultaneously. By systematically varying the reaction partners that engage with each of the functional groups on the Tert-butyl 2-acetyl-5-bromophenylcarbamate core, researchers can rapidly generate a multitude of derivatives. For example, the acetyl group can be converted into various other functionalities, the bromine can be replaced through different coupling reactions, and the amine, once deprotected, can be acylated or alkylated with a diverse set of reagents. This systematic approach to diversification is instrumental in exploring chemical space and identifying molecules with desired properties.

Precursor to Relevant Scaffolds in Synthetic Methodology

The true utility of Tert-butyl 2-acetyl-5-bromophenylcarbamate as a synthetic intermediate is highlighted by its role as a precursor to several important molecular scaffolds. These scaffolds form the core structures of numerous compounds with significant applications in medicinal chemistry and materials science.

One of the most prominent applications is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. Following the removal of the Boc protecting group, the resulting 2-aminoacetophenone can react with various carbon and nitrogen sources to form the quinazoline ring system. For example, reaction with formamidine (B1211174) acetate (B1210297) can lead to the formation of 2-methyl-6-bromoquinazoline. The 6-bromo substitution, originating from the starting material, is a common feature in a number of biologically active quinazolines.

Another important scaffold accessible from this intermediate is the benzoxazinone ring system. Through appropriate synthetic manipulations, including oxidation and cyclization, the acetyl and amino groups can be transformed to form the 1,4-benzoxazin-3-one core. Specifically, a potential pathway involves the conversion of the acetyl group to a carboxylic acid or a derivative thereof, followed by cyclization with the adjacent deprotected amine. The resulting 6-bromo-2H-1,4-benzoxazin-3-one is a valuable heterocyclic motif.

The table below summarizes the key scaffolds that can be synthesized from Tert-butyl 2-acetyl-5-bromophenylcarbamate and the typical reaction types involved.

| Precursor Compound | Target Scaffold | Key Transformation(s) |

| Tert-butyl 2-acetyl-5-bromophenylcarbamate | 6-Bromo-2-methylquinazoline (B3059231) | Deprotection, Cyclocondensation |

| Tert-butyl 2-acetyl-5-bromophenylcarbamate | 6-Bromo-2H-1,4-benzoxazin-3-one | Deprotection, Oxidation, Cyclization |

Contributions to Methodological Advancements in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. Tert-butyl 2-acetyl-5-bromophenylcarbamate represents a key "synthon" in the retrosynthetic analysis of various target molecules, particularly those containing the 6-bromo-2-methyl-substituted aromatic core.

When devising a synthesis for a complex molecule containing a 6-bromo-2-methylquinazoline or a related heterocyclic system, a chemist might identify Tert-butyl 2-acetyl-5-bromophenylcarbamate as a logical and strategic starting point. This is because the compound efficiently installs the required substitution pattern on the aromatic ring in a protected and readily manipulable form. The Boc-protected amine and the acetyl group are ideal precursors for the formation of the heterocyclic ring, while the bromine atom allows for further complexity to be introduced at a later stage in the synthesis.

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Tert Butyl 2 Acetyl 5 Bromophenylcarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the relative placement of protons. For Tert-butyl 2-acetyl-5-bromophenylcarbamate, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon signal and to confirm the connectivity of the atoms.

A standard ¹H NMR spectrum would show characteristic signals for the tert-butyl group as a singlet around 1.45 ppm, the acetyl methyl group as a singlet near 2.5 ppm, and the aromatic protons in the range of 6.7–8.0 ppm. The corresponding ¹³C NMR spectrum would reveal signals for the carbons of the tert-butyl group, the acetyl group, the carbamate (B1207046) carbonyl, and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-acetyl-5-bromophenylcarbamate

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| 1 | ~168 | - | - | - |

| 2 | ~28 | ~2.5 | Singlet | 3H |

| 3 | ~138 | - | - | - |

| 4 | ~122 | ~7.8 | Doublet | 1H |

| 5 | ~120 | - | - | - |

| 6 | ~135 | ~7.6 | Doublet of Doublets | 1H |

| 7 | ~125 | ~8.2 | Doublet | 1H |

| 8 | ~140 | - | - | - |

| 9 | ~153 | ~8.5 (NH) | Singlet | 1H |

| 10 | ~81 | - | - | - |

| 11 | ~28.5 | ~1.5 | Singlet | 9H |

Note: This is an illustrative table based on typical chemical shifts for similar functional groups and substituted carbamates. rsc.org

To differentiate between the various carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. For Tert-butyl 2-acetyl-5-bromophenylcarbamate, this would confirm the methyl carbons of the acetyl and tert-butyl groups, the methine (CH) carbons of the aromatic ring, and the quaternary carbons (aromatic C-Br, C-N, C-acetyl, and the carbamate carbonyl and tert-butyl quaternary carbon).

Nuclear Overhauser Effect (NOE) experiments are used to determine the spatial proximity of atoms. An NOE experiment could, for example, show a correlation between the NH proton of the carbamate and the protons of the ortho-acetyl group, confirming their close spatial relationship and helping to establish the molecule's preferred conformation.

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing atom-to-atom connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For Tert-butyl 2-acetyl-5-bromophenylcarbamate, COSY would show correlations between the adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the aromatic proton signal at ~7.6 ppm would show a cross-peak with the aromatic carbon signal at ~135 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations for Tert-butyl 2-acetyl-5-bromophenylcarbamate would confirm the entire structure.

Table 2: Key Expected HMBC Correlations for Structural Elucidation

| Proton Signal (Position) | Correlates to Carbon Signal (Position) | Significance |

| Acetyl-CH₃ (H-2) | Acetyl-C=O (C-1), Aromatic C (C-3) | Connects the acetyl group to the phenyl ring. |

| tert-Butyl-CH₃ (H-11) | Carbamate C=O (C-9), Quaternary C (C-10) | Confirms the tert-butoxycarbonyl (Boc) group structure. |

| NH (H-9) | Aromatic C (C-8), Carbamate C=O (C-9) | Links the carbamate nitrogen to the phenyl ring. |

| Aromatic H (H-4) | Aromatic C (C-6, C-8) | Confirms connectivity within the aromatic ring. |

The carbamate C–N bond possesses partial double-bond character, leading to restricted rotation. This can result in the presence of distinct E/Z rotational isomers (rotamers) that may be observable at low temperatures. mst.edu Variable Temperature (VT) NMR spectroscopy is the ideal technique to study such dynamic processes.

By acquiring NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the different conformers as the temperature increases and the rate of rotation around the C–N bond becomes faster on the NMR timescale. Analysis of the coalescence temperature and the frequency difference between the signals allows for the calculation of the activation barrier for this rotation. mst.edu This provides valuable insight into the conformational dynamics of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Tert-butyl 2-acetyl-5-bromophenylcarbamate, the molecular formula is C₁₃H₁₆BrNO₃. HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds precisely to the calculated exact mass, confirming the molecular formula and ruling out other potential structures with the same nominal mass.

Molecular Formula: C₁₃H₁₆BrNO₃

Calculated Exact Mass: 313.0313 g/mol

An experimental HRMS result matching this calculated value provides definitive confirmation of the compound's elemental composition.

In addition to determining the molecular weight, mass spectrometry provides structural information by breaking the molecule into smaller, charged fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups.

For Tert-butyl 2-acetyl-5-bromophenylcarbamate, characteristic fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragmentation is the cleavage of the tert-butyl group, often observed as the loss of isobutylene (B52900) (56 Da), leading to a fragment ion.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another common pathway.

Cleavage of the Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO, 43 Da) can also occur.

Table 3: Plausible Mass Spectrometry Fragments

| m/z (approx.) | Possible Fragment Identity | Description |

| 257/259 | [M - C₄H₈]⁺ | Loss of isobutylene from the molecular ion. |

| 214/216 | [M - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in characteristic isotopic patterns (M and M+2 peaks) for all bromine-containing fragments.

By combining the precise information from advanced NMR techniques with the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural elucidation of Tert-butyl 2-acetyl-5-bromophenylcarbamate can be achieved.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of compounds within complex mixtures by providing detailed information about their fragmentation pathways. In the analysis of Tert-butyl 2-acetyl-5-bromophenylcarbamate, MS/MS can selectively identify the compound and its derivatives by monitoring characteristic fragmentation patterns.

Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ of Tert-butyl 2-acetyl-5-bromophenylcarbamate would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to a cascade of fragment ions that are analyzed in the second mass analyzer. The fragmentation of tert-butylcarbamates is well-characterized and typically proceeds through a diagnostically significant two-step elimination. nih.gov

Initially, the protonated molecule undergoes the loss of 2-methylpropene (isobutylene), a neutral loss of 56 Da. This is followed by the subsequent elimination of carbon dioxide, a neutral loss of 44 Da. nih.govnih.gov This combined loss of 100 Da is a hallmark of the tert-butoxycarbonyl (Boc) protecting group. nih.gov The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the precursor and fragment ions would further confirm the identity of bromine-containing species.

Table 1: Predicted MS/MS Fragmentation of Tert-butyl 2-acetyl-5-bromophenylcarbamate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 316/318 | 260/262 | C₄H₈ (Isobutylene) | [H₂N-(C₆H₃Br)-COCH₃]⁺ |

| 260/262 | 216/218 | CO₂ | [H₂N-(C₆H₃Br)-COCH₃ - CO₂]⁺ |

| 316/318 | 216/218 | C₄H₈ + CO₂ | [H₂N-(C₆H₃Br)-COCH₃ - CO₂]⁺ |

Note: The m/z values are presented as pairs to account for the isotopic distribution of bromine (⁷⁹Br/⁸¹Br).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information regarding the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups within Tert-butyl 2-acetyl-5-bromophenylcarbamate based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The N-H stretching vibration of the carbamate group is expected to appear as a sharp peak in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. brainly.com The carbonyl (C=O) stretching of the carbamate functional group will produce a strong absorption band, typically in the range of 1700-1730 cm⁻¹. Additionally, the acetyl group's carbonyl stretch will also be present, likely around 1670-1690 cm⁻¹, potentially overlapping with the carbamate C=O band.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl and acetyl methyl groups will be observed in the 2850-2980 cm⁻¹ region. The presence of the bromine atom attached to the aromatic ring can be inferred from a C-Br stretching vibration in the lower frequency "fingerprint" region, typically between 500 and 650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Tert-butyl 2-acetyl-5-bromophenylcarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbamate N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Carbamate C=O | Stretch | 1700 - 1730 |

| Acetyl C=O | Stretch | 1670 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Br | Stretch | 500 - 650 |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For Tert-butyl 2-acetyl-5-bromophenylcarbamate, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which often give weak signals in the IR spectrum. The aromatic ring breathing modes are typically strong and sharp in the Raman spectrum, providing clear evidence of the substituted benzene (B151609) ring. nih.gov The C-Br stretch may also be more readily observed in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

The presence of the heavy bromine atom is advantageous for X-ray crystallography, as it scatters X-rays strongly, aiding in the solution of the phase problem during structure determination. lifechemicals.com A successful crystallographic analysis would provide definitive proof of the substitution pattern on the aromatic ring and the relative orientation of the acetyl and carbamate moieties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of Tert-butyl 2-acetyl-5-bromophenylcarbamate and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of Tert-butyl 2-acetyl-5-bromophenylcarbamate and for monitoring the progress of its synthesis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The purity of a sample can be quantified by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This technique is also invaluable for tracking the disappearance of starting materials and the appearance of the product during a chemical reaction.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like tert-butyl 2-acetyl-5-bromophenylcarbamate, which possesses limited volatility, derivatization is an essential prerequisite for successful GC-MS analysis. The primary objective of derivatization is to convert the non-volatile target analyte into a thermally stable and volatile derivative that can be readily analyzed by GC-MS.

One of the most common derivatization techniques employed for compounds containing active hydrogen atoms, such as the N-H group in the carbamate moiety of tert-butyl 2-acetyl-5-bromophenylcarbamate, is silylation. This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silylated derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.

The choice of silylating agent is crucial for achieving efficient derivatization. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently utilized. The TBDMS derivatives, in particular, are known for their enhanced stability compared to TMS derivatives.

It is important to note that carbamates can be thermally labile and may undergo decomposition in the hot GC injection port. This can lead to the formation of degradation products, potentially complicating the analysis. Therefore, optimization of the GC inlet temperature and injection technique is critical to minimize thermal degradation and ensure the integrity of the analyte. In some cases, pyrolysis-GC-MS can be intentionally employed to study the thermal decomposition products and elucidate the structure of the parent compound.

The mass spectrometric detection provides valuable structural information through the characteristic fragmentation patterns of the derivatized compound. For tert-butyl 2-acetyl-5-bromophenylcarbamate derivatives, key fragmentation pathways would involve the loss of the tert-butyl group, cleavage of the carbamate bond, and fragmentation of the aromatic ring, providing a unique mass spectral fingerprint for identification.

Below is a hypothetical data table illustrating the typical GC-MS parameters and expected results for the analysis of a silylated derivative of tert-butyl 2-acetyl-5-bromophenylcarbamate.

Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated Tert-butyl 2-acetyl-5-bromophenylcarbamate

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 m/z |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Derivatization | |

| Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Solvent | Acetonitrile |

| Reaction Conditions | 60 °C for 30 minutes |

| Expected Results | |

| Retention Time (Silylated Derivative) | ~15-20 min |

| Key Mass Fragments (m/z) | [M-57]+ (loss of tert-butyl), fragments corresponding to the brominated acetylphenyl moiety |

Preparative Chromatography for Compound Isolation

Preparative chromatography is an indispensable technique for the isolation and purification of chemical compounds from synthesis reaction mixtures or natural product extracts. The goal of preparative chromatography is to obtain a sufficient quantity of a purified compound for further analysis, characterization, or subsequent synthetic steps. For tert-butyl 2-acetyl-5-bromophenylcarbamate, preparative chromatography is crucial for its isolation from starting materials, byproducts, and other impurities generated during its synthesis.

The choice of the preparative chromatographic technique depends on the scale of the purification and the physicochemical properties of the target compound and the impurities. Common techniques include flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Flash Column Chromatography is a widely used method for routine purification of gram-to-multigram quantities of organic compounds. It utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase, which is a solvent or a mixture of solvents, is passed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of tert-butyl 2-acetyl-5-bromophenylcarbamate, a moderately polar compound, a normal-phase flash chromatography setup is typically employed. A common stationary phase is silica gel (60 Å, 40-63 µm particle size). The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane, is commonly used. The optimal solvent system is usually determined by preliminary analysis using thin-layer chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate compounds with a wide range of polarities.

Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency compared to flash chromatography and is suitable for the purification of smaller quantities of material or for challenging separations where high purity is required. Both normal-phase and reversed-phase preparative HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The following data table provides a representative example of conditions for the purification of tert-butyl 2-acetyl-5-bromophenylcarbamate using preparative flash chromatography.

Table 2: Representative Conditions for Preparative Flash Chromatography of Tert-butyl 2-acetyl-5-bromophenylcarbamate

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Column Dimensions | 40 mm internal diameter x 200 mm length |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| 0-10 min: 5% Ethyl Acetate | |

| 10-30 min: 5% to 20% Ethyl Acetate | |

| 30-40 min: 20% Ethyl Acetate | |

| Flow Rate | 40 mL/min |

| Sample Loading | Dry loading on silica gel |

| Detection | UV at 254 nm |

| Expected Elution Order | 1. Non-polar impurities |

| 2. Tert-butyl 2-acetyl-5-bromophenylcarbamate | |

| 3. Polar impurities | |

| Typical Yield of Pure Compound | >95% |

Computational and Theoretical Investigations of Tert Butyl 2 Acetyl 5 Bromophenylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. A typical DFT study on tert-butyl 2-acetyl-5-bromophenylcarbamate would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, key electronic properties are determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents or biological targets. For instance, in similar molecules, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been successfully employed to analyze molecular structure, vibrational frequencies, and electronic properties. researchgate.net

Illustrative Data from a Hypothetical DFT Calculation: Disclaimer: The following table contains hypothetical data for illustrative purposes to show typical outputs of a DFT analysis. These values are not based on actual experimental or computational results for Tert-butyl 2-acetyl-5-bromophenylcarbamate.

| Calculated Parameter | Hypothetical Value | Significance |

| Total Energy | -2150.75 Hartrees | Represents the total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy | -6.85 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.22 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.63 eV | Correlates with chemical reactivity; a larger gap implies greater stability. |

| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |